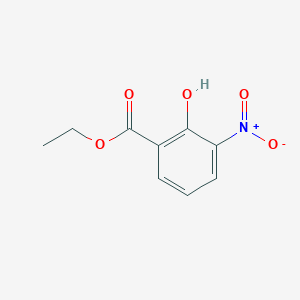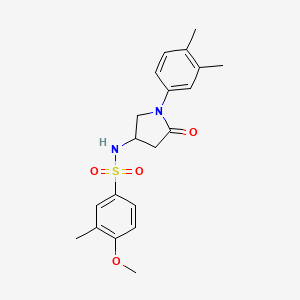
2-(2-Iodo-4-methylphenyl)ethan-1-ol
Overview
Description
“2-(2-Iodo-4-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H11IO. It has a molecular weight of 262.09 . This compound is used in various chemical reactions and can be purchased from several suppliers .
Molecular Structure Analysis
The molecular structure of “2-(2-Iodo-4-methylphenyl)ethan-1-ol” consists of an iodine atom attached to a methylphenyl group, which is further attached to an ethan-1-ol group . The exact 3D structure would require more specific data such as NMR or X-ray crystallography.Scientific Research Applications
Shift Reagent Studies
2-(2-Iodo-4-methylphenyl)ethan-1-ol and its derivatives have been investigated in studies involving shift reagents. Coxon, Cambridge, and Nam (2004) differentiated and defined the prochiral H S and H R of certain esters using ytterbium d-3-heptafluorobutyrylcamphorate as a shift reagent. This study highlights the compound's utility in nuclear magnetic resonance (NMR) spectroscopy for analyzing chiral molecules (Coxon, Cambridge, & Nam, 2004).
Synthesis and Analysis
The compound and its related structures have been synthesized and analyzed for various properties. Praveenkumar et al. (2021) discussed the synthesis and spectroscopic analysis of a compound incorporating a 4-iodophenol moiety. Their work emphasizes the compound's potential in further computational and laboratory investigations, including its optical parameters (Praveenkumar et al., 2021).
Lipid-Reducing Activities
In the field of lipid metabolism, derivatives of 2-(2-Iodo-4-methylphenyl)ethan-1-ol have shown potential. Costa et al. (2019) isolated compounds from a marine sponge, which included derivatives of this compound, and evaluated their lipid-reducing activities. Their findings suggest potential applications in treating lipid metabolic disorders and obesity (Costa et al., 2019).
Catalysis and Organic Synthesis
The compound has been used in catalysis and organic synthesis. Satoh et al. (1998) reported on its use in regioselective arylation reactions with aryl halides under palladium catalysis. This study provides insights into its role in synthesizing complex organic molecules (Satoh et al., 1998).
Photophysical and Electroluminescent Properties
Shu et al. (2017) investigated the photophysical and electroluminescent properties of PtAg2 acetylide complexes supported with tetraphosphine, which includes derivatives of 2-(2-Iodo-4-methylphenyl)ethan-1-ol. Their research has implications for the development of organic light-emitting diodes (OLEDs) and highlights the compound's potential in electronics (Shu et al., 2017).
properties
IUPAC Name |
2-(2-iodo-4-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAZDYGNAMVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodo-4-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3300975.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3300986.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3300990.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide](/img/structure/B3300997.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3300999.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)
![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)


![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)
